Corticosterone 21-Acetate 11-Nitrite
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Overview
Description
Corticosterone 21-Acetate 11-Nitrite is a synthetic derivative of corticosterone, a steroid hormone produced in the adrenal cortex. This compound is characterized by the presence of an acetate group at the 21st position and a nitrite group at the 11th position. It has a molecular formula of C₂₃H₃₁NO₆ and a molecular weight of 417.5 g/mol . This compound is primarily used in scientific research due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Corticosterone 21-Acetate 11-Nitrite involves multiple steps, starting from corticosterone. The key steps include the acetylation of the hydroxyl group at the 21st position and the introduction of the nitrite group at the 11th position. The acetylation is typically carried out using acetic anhydride in the presence of a base such as pyridine. The nitrite group can be introduced using nitrosyl chloride (NOCl) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Corticosterone 21-Acetate 11-Nitrite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrite group to an amine group.
Substitution: The acetate and nitrite groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Corticosterone 21-Acetate 11-Nitrite has a wide range of applications in scientific research:
Mechanism of Action
Corticosterone 21-Acetate 11-Nitrite exerts its effects by interacting with specific molecular targets and pathways. The compound binds to glucocorticoid receptors in cells, leading to the activation or repression of target genes. This interaction modulates various physiological processes, including metabolism, immune response, and stress response . The nitrite group may also contribute to the compound’s biological activity by influencing nitric oxide signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Corticosterone: The parent compound, which lacks the acetate and nitrite groups.
Corticosterone 21-Acetate: Similar to Corticosterone 21-Acetate 11-Nitrite but without the nitrite group.
11-Deoxycorticosterone: A precursor in the biosynthesis of corticosterone, lacking the hydroxyl group at the 11th position.
Uniqueness
This compound is unique due to the presence of both acetate and nitrite groups, which confer distinct chemical and biological properties. These modifications enhance its stability and alter its interaction with biological targets, making it a valuable tool in research .
Properties
CAS No. |
74220-48-7 |
---|---|
Molecular Formula |
C₂₃H₃₁NO₆ |
Molecular Weight |
417.5 |
Synonyms |
(11β)-21-(Acetyloxy)-11-(nitrosooxy)-pregn-4-ene-3,20-dione |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.